molecular formula C24H31N3O4 B14963377 N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide

N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide

Cat. No.: B14963377
M. Wt: 425.5 g/mol
InChI Key: GQKYRYULAUMKPA-UHFFFAOYSA-N
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Description

N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a quinoline core with an isoindoline moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the isoindoline moiety. Key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Isoindoline Moiety: This step involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

    Final Coupling Reaction: The quinoline and isoindoline intermediates are coupled using a suitable coupling agent, such as carbodiimide, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the quinoline core can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups in the isoindoline moiety can be reduced to form hydroxyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of specific metabolites.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide: shares structural similarities with other quinoline derivatives and isoindoline compounds.

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs.

    Isoindoline Compounds: Compounds like phthalimide, which is used as a precursor in the synthesis of various pharmaceuticals.

Uniqueness

The unique combination of the quinoline and isoindoline moieties in this compound provides it with distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H31N3O4

Molecular Weight

425.5 g/mol

IUPAC Name

N-[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)ethyl]-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide

InChI

InChI=1S/C24H31N3O4/c1-14-13-24(3,4)27(20-11-10-16(31-5)12-19(14)20)23(30)25-15(2)26-21(28)17-8-6-7-9-18(17)22(26)29/h10-13,15,17-18H,6-9H2,1-5H3,(H,25,30)

InChI Key

GQKYRYULAUMKPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)NC(C)N3C(=O)C4CCCCC4C3=O)(C)C

Origin of Product

United States

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